3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Descripción
Propiedades
IUPAC Name |
3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-24-16-11-7-10-15(13-16)19(23)20-18-17(21-25-22-18)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCWIXFGWOIOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with butylamine to form the corresponding amide . This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.
Análisis De Reacciones Químicas
3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the oxadiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives showed promising activity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Neuroprotective Effects
Oxadiazole derivatives are also being explored for neuroprotective effects. They have been tested for their inhibitory potency against enzymes associated with neurodegenerative diseases, such as monoamine oxidase and acetylcholinesterase. Compounds with similar structures have shown the ability to cross the blood-brain barrier and exhibit protective effects against neuronal damage .
Agricultural Applications
Herbicidal Properties
The compound has been investigated for its herbicidal activity. Substituted oxadiazoles have been reported to control unwanted vegetation effectively. Research indicates that these compounds can be utilized in herbicide formulations due to their broad-spectrum activity against various weed species while maintaining selectivity towards crop plants .
Pesticidal Activity
In addition to herbicidal applications, oxadiazole derivatives have been evaluated for their insecticidal properties. Studies have shown that certain derivatives can effectively target pests while being less harmful to beneficial insects, making them suitable candidates for integrated pest management strategies .
Biological Evaluation
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide and related compounds. These studies typically involve testing the compounds against specific enzymes or cell lines to evaluate their inhibitory effects or cytotoxicity. For example, compounds similar to this compound have demonstrated significant inhibition of acetylcholinesterase activity, which is crucial in the treatment of Alzheimer’s disease .
Case Studies
Several case studies highlight the effectiveness of oxadiazole-containing compounds:
- A study on a series of oxadiazole derivatives indicated that modifications at specific positions significantly enhanced their biological activities against cancer cell lines.
- Another investigation focused on the synthesis and evaluation of oxadiazole-based compounds as potential neuroprotective agents revealed promising results in reducing oxidative stress in neuronal cells .
Data Tables
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, ultimately leading to the disruption of metabolic processes in target organisms.
Comparación Con Compuestos Similares
3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other oxadiazole derivatives, such as:
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their potential pharmaceutical applications, including as anti-infective agents.
1,2,4-oxadiazole derivatives: These compounds are known for their diverse applications in medicinal chemistry, materials science, and as high-energy materials.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications and interactions with various molecular targets.
Actividad Biológica
3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer, antibacterial, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a butoxy group and a phenyl-substituted oxadiazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:
- A series of oxadiazole compounds were synthesized and screened against various cancer cell lines. Notably, compounds with similar structures exhibited significant cytotoxicity against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) cell lines. The most potent compound demonstrated an IC50 value of 1.18 µM, significantly lower than standard treatments like staurosporine (IC50 = 4.18 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | TBD |
| Similar Oxadiazole Derivative | MCF7 | 1.18 |
| Staurosporine | MCF7 | 4.18 |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound were evaluated for their efficacy against various bacterial strains:
- In comparative studies, certain oxadiazole derivatives exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
The mechanisms through which these compounds exert their biological effects are under investigation. Some proposed mechanisms include:
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through activation of apoptotic pathways.
- Inhibition of Enzymatic Activity : Oxadiazoles may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
Case Studies
A notable case study involved the synthesis and evaluation of a library of oxadiazole derivatives. In this study:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via acylation of the 4-phenyl-1,2,5-oxadiazol-3-amine core with a substituted benzoyl chloride. For example, reacting 4-phenyl-1,2,5-oxadiazol-3-amine with 3-butoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride), reaction temperature (0°C to room temperature), and solvent purity to minimize hydrolysis . Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures completion. Low yields (e.g., 20% in some cases) may require flash chromatography (cyclohexane/ethyl acetate gradient) for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Confirm the benzamide linkage (amide proton at δ 8.15 ppm in CDCl3) and butoxy group (δ 1.00–1.80 ppm for butyl chain). Aromatic protons in the oxadiazole and phenyl rings appear as doublets (δ 7.50–8.00 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M-H]– at m/z 411 for a related analog) and isotopic patterns consistent with bromine/chlorine substituents if present .
- X-ray crystallography : Resolve molecular conformation (e.g., oxadiazole ring planarity and hydrogen-bonding networks) using single-crystal data refined via SHELXL .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Avoid water jets for spill control (risk of spreading); instead, use dry sand or vermiculite. Store in airtight containers away from ignition sources. Toxicity data for analogs suggest monitoring for respiratory or dermal exposure .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism or polymorphism be resolved?
- Methodological Answer :
- Tautomerism : For keto-enol equilibria (common in oxadiazoles), use variable-temperature NMR (VT-NMR) in DMSO-d6 or CD3OD to observe dynamic shifts. DFT calculations (e.g., Gaussian) can predict dominant tautomers .
- Polymorphism : Characterize crystalline forms via PXRD and DSC. For example, orthorhombic vs. monoclinic polymorphs may exhibit distinct melting points (e.g., 242–244°C vs. 155–156°C in analogs). Slower cooling rates favor stable polymorphs .
Q. What strategies improve bioactivity screening reliability for this compound in antiproliferative assays?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate across cell lines (e.g., MCF-7, HepG2). Use MTT assays with 48-hour exposure and normalize to cisplatin controls .
- Target Validation : Employ molecular docking (AutoDock Vina) to predict binding to β-tubulin or kinases. Validate via Western blotting for downstream markers (e.g., caspase-3 cleavage for apoptosis) .
- Solubility Optimization : Use DMSO stocks (<0.1% final concentration) or nanoformulations (liposomes) to mitigate precipitation in media .
Q. How can low synthetic yields due to competing side reactions (e.g., hydrolysis) be mitigated?
- Methodological Answer :
- Acylation Conditions : Use anhydrous solvents (e.g., DCM or THF) and molecular sieves to scavenge moisture. Replace triethylamine with Hunig’s base (DIEA) for improved stability .
- Byproduct Removal : Employ acid-base extraction (1M HCl wash to remove unreacted amine) or scavenger resins (e.g., trisamine resin for acyl chloride quenching) .
- Microwave Assistance : Reduce reaction time (30 minutes vs. 3 hours) at 80°C to minimize decomposition, achieving >50% yield in optimized cases .
Q. What computational methods predict the compound’s ADMET properties and guide drug development?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5 for optimal permeability), CYP450 inhibition (risk of hepatotoxicity), and hERG binding (cardiotoxicity risk) .
- Metabolic Stability : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of butoxy chains) using MetaSite. Compare with in vitro microsomal assays (rat/human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
